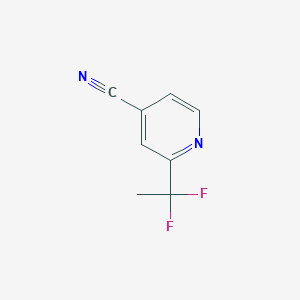![molecular formula C20H21NO2 B15314374 2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . For example, the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, can be achieved through oxidative cyclizations using Oxone® in formic acid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Applications De Recherche Scientifique
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane exerts its effects involves binding to specific molecular targets, such as the His194 residue of NQO1 . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane: A fully carbocyclic spiro compound with a similar spirocyclic structure.
Spiropentadiene: Another spiro compound known for its strained structure.
Spiro[3.3]heptane: A smaller spirocyclic compound with a different ring size.
Uniqueness
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic core with a biphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21NO2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
7-oxa-2-azaspiro[3.5]nonan-2-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c22-19(21-14-20(15-21)10-12-23-13-11-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Clé InChI |
DZMXTANRHJOJMI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



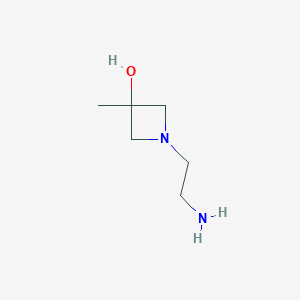
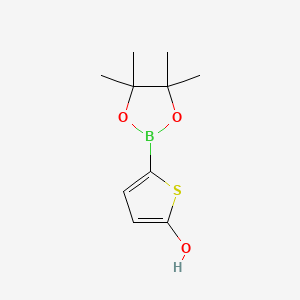
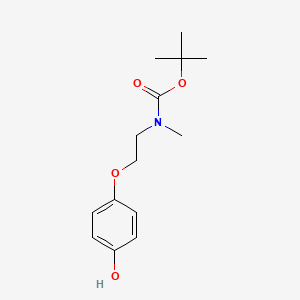
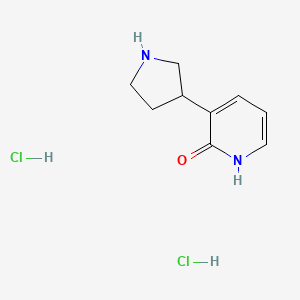
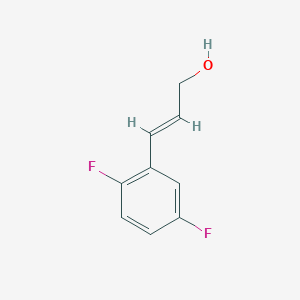
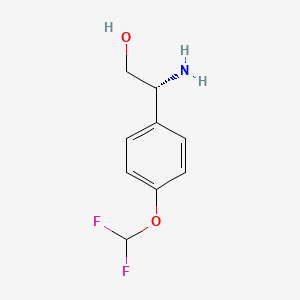
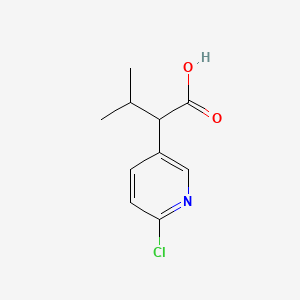
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

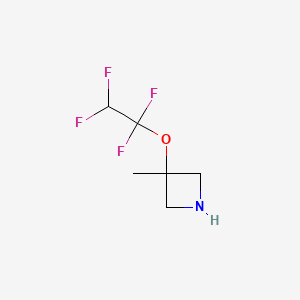
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)
